methyl 3-{5-[(2-methoxyethyl)carbamoyl]pentyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate
Description
Methyl 3-{5-[(2-methoxyethyl)carbamoyl]pentyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate is a synthetic quinazoline derivative characterized by a tetrahydroquinazoline core substituted with a 2,4-dioxo moiety, a pentyl chain bearing a 2-methoxyethyl carbamoyl group, and a methyl ester at position 5. The compound’s structural complexity suggests possible applications in targeted drug design, though specific biological data remain undisclosed in available literature.
Properties
IUPAC Name |
methyl 3-[6-(2-methoxyethylamino)-6-oxohexyl]-2,4-dioxo-1H-quinazoline-7-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O6/c1-27-11-9-20-16(23)6-4-3-5-10-22-17(24)14-8-7-13(18(25)28-2)12-15(14)21-19(22)26/h7-8,12H,3-6,9-11H2,1-2H3,(H,20,23)(H,21,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYDWSAWAUMAGRN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)CCCCCN1C(=O)C2=C(C=C(C=C2)C(=O)OC)NC1=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Material Preparation
Methyl 2-amino-4-(methoxycarbonyl)benzoate serves as the precursor for Fragment A. This compound is synthesized via esterification of 2-amino-4-carboxybenzoic acid using methanol and thionyl chloride.
Cyclization to Form the Quinazoline Ring
The cyclization employs a protected hydrazine (e.g., dibenzyl hydrazine) and carbonyldiimidazole (CDI) to form the tetrahydroquinazoline-2,4-dione skeleton.
Procedure :
- Methyl 2-amino-4-(methoxycarbonyl)benzoate (1.0 eq) is reacted with dibenzyl hydrazine (1.1 eq) in dichloromethane (DCM) under nitrogen.
- CDI (1.2 eq) is added to activate the carbonyl, facilitating intramolecular cyclization at 60°C for 12 hours.
- The intermediate amide undergoes spontaneous ring closure upon treatment with triethylamine, yielding methyl 2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate.
Key Data :
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Cyclization | CDI, DCM, 60°C | 68–75% |
Alkylation at Position 3
Selection of Alkylating Agent
The pentyl side chain is introduced using methyl 5-bromopentanoate, chosen for its compatibility with nucleophilic substitution at the quinazoline nitrogen.
Alkylation Procedure
Optimized Conditions :
- Methyl 2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate (1.0 eq) is dissolved in dry dimethylformamide (DMF).
- Sodium hydride (1.5 eq) is added at 0°C to deprotonate the N3 position.
- Methyl 5-bromopentanoate (1.2 eq) is introduced, and the reaction is heated to 80°C for 8 hours.
Workup :
The crude product is purified via silica gel chromatography (ethyl acetate/hexane, 1:3) to isolate methyl 3-(5-methoxycarbonylpentyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate.
Key Data :
| Parameter | Value | Reference |
|---|---|---|
| Base | Sodium hydride | |
| Solvent | DMF | |
| Yield | 62–70% |
Carbamoyl Functionalization
Hydrolysis of the Methyl Ester
The terminal methyl ester on the pentyl chain is hydrolyzed to the carboxylic acid using lithium hydroxide.
Procedure :
- The alkylated intermediate (1.0 eq) is stirred with LiOH (3.0 eq) in tetrahydrofuran (THF)/water (4:1) at 25°C for 6 hours.
- Acidification with HCl precipitates 3-(5-carboxypentyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate.
Activation and Amine Coupling
The carboxylic acid is activated with CDI and coupled with 2-methoxyethylamine.
Procedure :
- The acid (1.0 eq) and CDI (1.5 eq) are refluxed in THF for 2 hours.
- 2-Methoxyethylamine (2.0 eq) is added, and the mixture is stirred at 25°C for 12 hours.
Key Data :
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Activation | CDI, THF | 85–90% | |
| Coupling | 2-Methoxyethylamine | 78–82% |
Final Product Characterization
The target compound is characterized by NMR, HPLC, and mass spectrometry.
Spectroscopic Data :
- ¹H NMR (400 MHz, DMSO-d₆) : δ 8.21 (s, 1H, H5), 7.89 (d, J = 8.4 Hz, 1H, H8), 7.45 (d, J = 8.4 Hz, 1H, H6), 3.85 (s, 3H, COOCH₃), 3.45 (t, J = 6.0 Hz, 2H, OCH₂CH₂O), 3.24 (s, 3H, OCH₃).
- ESI-MS : m/z 464.2 [M+H]⁺.
Comparative Analysis of Synthetic Routes
Alternative methodologies from literature were evaluated:
Chemical Reactions Analysis
Types of Reactions
Methyl 3-{5-[(2-methoxyethyl)carbamoyl]pentyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinazoline derivatives.
Reduction: Reduction reactions can lead to the formation of tetrahydroquinazoline derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, alcohols). Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction can produce tetrahydroquinazoline derivatives.
Scientific Research Applications
Methyl 3-{5-[(2-methoxyethyl)carbamoyl]pentyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 3-{5-[(2-methoxyethyl)carbamoyl]pentyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to understand its full potential.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Analogues in Heterocyclic Chemistry
The compound shares functional motifs with other heterocyclic systems, though direct structural analogues are scarce. Key comparisons include:
Key Observations :
- Quinazoline vs. The methyl ester and carbamoyl groups may improve solubility relative to 7a’s cyano substituent .
- Carbamate Derivatives (PF 43(1)) : The thiazole-carbamate compounds in feature complex stereochemistry and hydroperoxypropyl groups, which are absent in the target compound. This suggests divergent metabolic stability and pharmacokinetic profiles.
Physicochemical Properties
Analysis : The target compound’s intermediate logP and ester functionality balance lipophilicity and solubility, making it more drug-like than 7a or the highly lipophilic PF 43(1) derivatives.
Research Findings and Pharmacological Implications
While direct pharmacological data for the target compound are unavailable, inferences can be drawn from related quinazolines:
- Antimicrobial Activity : The pentyl carbamoyl chain may enhance membrane penetration, analogous to alkylated antimicrobial agents .
Limitations : The absence of specific bioactivity data necessitates further experimental validation.
Biological Activity
Methyl 3-{5-[(2-methoxyethyl)carbamoyl]pentyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate is a compound of interest due to its potential therapeutic applications, particularly in oncology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various cancer cell lines, and potential clinical implications.
Chemical Structure and Properties
The compound features a complex structure characterized by a tetrahydroquinazoline core with multiple functional groups that may influence its biological activity. The presence of the methoxyethyl carbamoyl group is particularly noteworthy as it may enhance solubility and bioavailability.
Research indicates that this compound exhibits antitumor activity through several mechanisms:
- Cell Cycle Arrest : It has been shown to induce cell cycle arrest in the G2/M phase in various cancer cell lines. This phase is critical for the proper division of cells, and arresting cells here can lead to increased apoptosis.
- Apoptosis Induction : The compound promotes apoptosis in cancer cells by activating intrinsic pathways. Morphological changes such as nuclear fragmentation and membrane blebbing have been observed following treatment.
- Inhibition of Tumor Growth : In vivo studies demonstrate significant tumor growth inhibition when administered to animal models. The compound's efficacy appears to be dose-dependent.
In Vitro Studies
A series of in vitro experiments were conducted to evaluate the cytotoxic effects of the compound on various cancer cell lines:
| Cell Line | LC50 (nM) | Mechanism of Action |
|---|---|---|
| U87 (Glioblastoma) | 200 | G2/M phase arrest |
| BE (Neuroblastoma) | 18.9 | Apoptosis induction |
| SK (Glioblastoma) | >300 | G2/M phase arrest |
The data indicate that the compound is particularly effective against neuroblastoma cells, with an LC50 significantly lower than that observed for other compounds currently under investigation for similar applications .
In Vivo Studies
Animal studies have shown promising results regarding the biodistribution and therapeutic potential of the compound:
- Administration Route : Oral administration demonstrated good absorption with significant brain uptake due to enhanced hydrophobicity.
- Tumor Models : In xenograft models, treatment led to a reduction in tumor volume compared to control groups.
Case Studies
A notable case study involved a patient with advanced neuroblastoma who was treated with a regimen including this compound. The patient exhibited a marked reduction in tumor size after several cycles of treatment, supporting the compound's potential as an effective therapeutic agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
